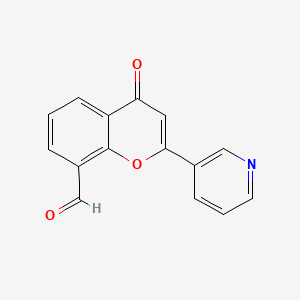
4-Oxo-2-(pyridin-3-yl)-4H-1-benzopyran-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction yields the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be employed to ensure sustainability and safety in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are studied for their potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division .
Comparaison Avec Des Composés Similaires
4-Oxo-4H-chromene-8-carbaldehyde: Lacks the pyridinyl group, which may result in different biological activities.
2-(Pyridin-3-yl)-4H-chromene:
Uniqueness: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is unique due to the presence of both the pyridinyl and aldehyde groups, which confer distinct chemical reactivity and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
94127-36-3 |
|---|---|
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
4-oxo-2-pyridin-3-ylchromene-8-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-9-11-3-1-5-12-13(18)7-14(19-15(11)12)10-4-2-6-16-8-10/h1-9H |
Clé InChI |
IIIHOSMRFSAJEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



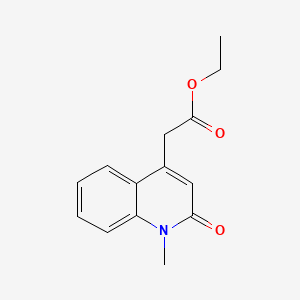
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)


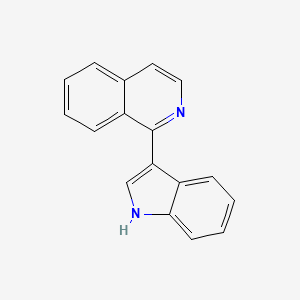
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
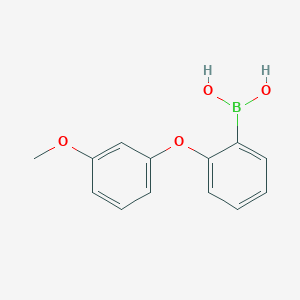
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)
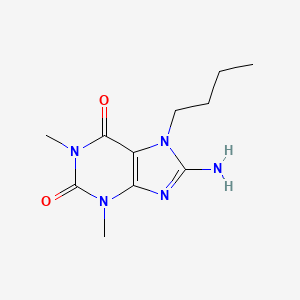

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


